2-(Benzyloxy)-5-methylbenzaldehyde
Description
2-(Benzyloxy)-5-methylbenzaldehyde is an organic compound with the molecular formula C15H14O2 It is characterized by the presence of a benzyloxy group attached to a benzene ring, which also bears a methyl group and an aldehyde functional group
Properties
IUPAC Name |
5-methyl-2-phenylmethoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-12-7-8-15(14(9-12)10-16)17-11-13-5-3-2-4-6-13/h2-10H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URUADHCSAWIRCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC2=CC=CC=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60361361 | |
| Record name | 2-(benzyloxy)-5-methylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60361361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53389-98-3 | |
| Record name | 2-(benzyloxy)-5-methylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60361361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Benzyloxy)-5-methylbenzaldehyde can be synthesized through several methods. One common approach involves the reaction of 2-hydroxy-5-methylbenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and optimized reaction parameters can enhance the efficiency and yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxy)-5-methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Benzyl bromide in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: 2-(Benzyloxy)-5-methylbenzoic acid.
Reduction: 2-(Benzyloxy)-5-methylbenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
2-(Benzyloxy)-5-methylbenzaldehyde serves as an important intermediate in the synthesis of more complex organic molecules. It is utilized in creating pharmaceuticals, agrochemicals, and fine chemicals due to its functional groups that allow for further chemical modifications .
Biological Studies
The compound has been investigated for its potential biological activities, including:
- Antimicrobial Activity : Studies indicate that benzaldehyde derivatives possess significant antimicrobial properties. For example, this compound has shown efficacy against Staphylococcus aureus, with an inhibition zone significantly larger than that of standard antibiotics .
- Antioxidant Properties : Research has demonstrated that this compound can scavenge free radicals, indicating its potential protective effects against oxidative stress-related diseases. In vitro assays reveal that it significantly reduces reactive oxygen species (ROS) levels in cellular models.
Industrial Applications
In industrial settings, this compound is used as a precursor in the production of fine chemicals and as a building block for various synthetic pathways. Its versatility makes it valuable in developing new materials and compounds .
Comparative Analysis with Related Compounds
| Compound | Structure | Applications |
|---|---|---|
| 4-(Benzyloxy)-2-methylbenzaldehyde | Similar structure but different positioning | Antimicrobial studies |
| 5-(Benzyloxy)-2-hydroxybenzaldehyde | Hydroxyl group instead of methyl | Antioxidant research |
| 5-(Benzyloxy)-2-chlorobenzaldehyde | Chlorine substituent | Industrial synthesis |
Case Study 1: Antimicrobial Efficacy
A peer-reviewed study evaluated the antibacterial properties of various benzaldehyde derivatives, including this compound. Findings revealed that this compound exhibited notable activity against S. aureus, suggesting its potential use as an alternative antimicrobial agent.
Case Study 2: Oxidative Stress Model
In a cellular model assessing oxidative stress, treatment with this compound resulted in a marked decrease in ROS levels. This highlights its potential as an antioxidant agent, which could be beneficial in therapeutic applications aimed at oxidative stress-related conditions .
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-5-methylbenzaldehyde involves its reactivity with various chemical reagents. The aldehyde group is particularly reactive, undergoing nucleophilic addition reactions. The benzyloxy group can also participate in reactions, influencing the overall reactivity and stability of the compound.
Comparison with Similar Compounds
Similar Compounds
2-(Benzyloxy)benzaldehyde: Lacks the methyl group present in 2-(Benzyloxy)-5-methylbenzaldehyde.
2-(Benzyloxy)-3-methoxybenzaldehyde: Contains a methoxy group instead of a methyl group.
2-(Benzyloxy)-4-methylbenzaldehyde: The methyl group is positioned differently on the benzene ring.
Biological Activity
2-(Benzyloxy)-5-methylbenzaldehyde is an organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its synthesis, pharmacological effects, and relevant case studies.
Chemical Structure and Synthesis
This compound, with the molecular formula , features a benzaldehyde functional group attached to a benzyloxy moiety. The synthesis of this compound typically involves the benzylation of 2-hydroxy-5-methylbenzaldehyde using benzyl chloride in the presence of a base, resulting in an 80% yield of the desired product .
Antimicrobial Activity
Recent studies have indicated that derivatives of benzaldehyde, including this compound, exhibit significant antimicrobial properties. A series of benzaldehyde derivatives were tested against various bacterial strains, including E. coli and S. aureus. These compounds demonstrated bactericidal effects, potentially regulating gene expression associated with metabolism and virulence in these organisms .
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 50 µg/mL |
| This compound | S. aureus | 30 µg/mL |
Cytotoxicity and Apoptosis
In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. For instance, a case study reported that treatment with this compound led to increased expression levels of caspase-3, a key marker of apoptosis, suggesting its potential as an anticancer agent .
Case Studies
- Antitumor Activity : In a study involving human liver cancer cells (SMMC7721), treatment with this compound resulted in significant cytotoxicity and upregulation of pro-apoptotic factors. The study highlighted its potential as a lead compound for developing new anticancer therapies.
- Neuroprotective Effects : Another investigation explored the neuroprotective properties of this compound against oxidative stress-induced neuronal damage. The results indicated that it could effectively reduce reactive oxygen species (ROS) levels and improve cell viability in neuronal cell cultures.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
